molecular formula C6H12N2O5S2 B3188870 L-Cystine S-oxide CAS No. 2488-84-8

L-Cystine S-oxide

Cat. No.: B3188870
CAS No.: 2488-84-8
M. Wt: 256.3 g/mol
InChI Key: AKSJAGGBYDYDPX-DUBGVYOFSA-N
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Description

L-Cystine S-oxide is a derivative of the amino acid cysteine, characterized by the presence of an oxidized sulfur atom. Its molecular formula is C6H12N2O5S2, and it has a molecular weight of 256.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cystine S-oxide can be synthesized through the oxidation of L-cystine. One common method involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to ensure the selective oxidation of the sulfur atoms .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: L-Cystine S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Cystine S-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cystine S-oxide involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality allows it to modulate oxidative stress and maintain cellular redox balance. The compound targets various molecular pathways, including those involved in the synthesis of glutathione, a critical antioxidant in cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological functions. Unlike L-cysteine and L-cystine, this compound can participate in a broader range of redox reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O5S2/c7-3(5(9)10)1-14-15(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJAGGBYDYDPX-DUBGVYOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315815
Record name L-Cystine, S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-84-8
Record name L-Cystine, S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2488-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cystine, S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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